

Application Notes and Protocols: Western Blot Analysis of p-FGFR Following Fexagratinib Treatment

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Compound of Interest		
Compound Name:	Fexagratinib	
Cat. No.:	B612004	Get Quote

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Introduction

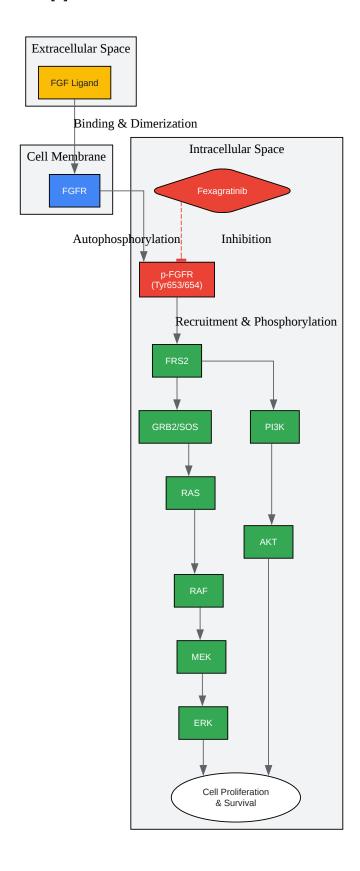
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation of this pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of various cancers.[2] **Fexagratinib** (also known as AZD4547) is a potent and selective inhibitor of FGFR tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3.[3] It competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[4] This application note provides a detailed protocol for assessing the efficacy of **Fexagratinib** in inhibiting FGFR phosphorylation (p-FGFR) in cancer cell lines using Western blotting.

Key Signaling Pathways

Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), triggers receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the kinase domain, such as Tyr653 and Tyr654 of FGFR1.[5] This phosphorylation event serves as a docking site for adaptor proteins like FRS2, which in turn activate major downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1][6] **Fexagratinib**'s



inhibition of FGFR autophosphorylation blocks these downstream signals, leading to reduced cell proliferation and survival.[7]





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Caption: FGFR Signaling Pathway and **Fexagratinib** Inhibition.

Experimental Protocols

This protocol is designed for the analysis of p-FGFR and downstream signaling proteins in cultured cancer cells treated with **Fexagratinib**.

Cell Culture and Fexagratinib Treatment

A selection of suitable cell lines with documented FGFR pathway activation and sensitivity to **Fexagratinib** are listed below.

Cell Line	Cancer Type	FGFR Aberration	Fexagratinib IC50
SNU-16	Gastric Cancer	FGFR2 Amplification	~4.9 nM[8]
KMS-11	Multiple Myeloma	FGFR3 Translocation	~40 nM[8]
KG-1	Myeloid Leukemia	FGFR1 Fusion	~12 nM[8]

Protocol:

- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere and grow overnight.
- Prepare a stock solution of **Fexagratinib** in DMSO. A 10 mM stock is recommended.
- Dilute the Fexagratinib stock solution in complete culture medium to the desired final
 concentrations. A starting concentration range of 10-100 nM is recommended for initial
 experiments. Include a vehicle control (DMSO) at the same final concentration as the highest
 Fexagratinib treatment.
- Remove the culture medium from the cells and replace it with the medium containing
 Fexagratinib or vehicle control.



• Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 1, 6, 24 hours) is recommended to determine the optimal time point for p-FGFR inhibition. Significant inhibition has been observed as early as 1 hour.[9]

Protein Lysate Preparation

It is critical to use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[10]

Optimized RIPA Lysis Buffer Recipe:

Component	Final Concentration	For 50 mL
Tris-HCl, pH 7.4	50 mM	2.5 mL of 1M stock
NaCl	150 mM	1.5 mL of 5M stock
EDTA	1 mM	100 μL of 0.5M stock
NP-40	1%	500 μL
Sodium deoxycholate	0.5%	0.25 g
SDS	0.1%	500 μL of 10% stock
Protease Inhibitor Cocktail	1X	As per manufacturer
Phosphatase Inhibitor Cocktail	1X	As per manufacturer
ddH₂O	to 50 mL	

Protocol:

- After treatment, place the culture plates on ice and aspirate the medium.
- · Wash the cells twice with ice-cold PBS.
- Add 100-200 μL of ice-cold RIPA lysis buffer to each well of a 6-well plate.
- Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.



- Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration of each lysate using a BCA protein assay.
- Normalize the protein concentration of all samples with RIPA buffer.
- Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

Western Blotting

Antibody Recommendations:



Antibody	Host	Dilution	Supplier (Cat. No.)
Phospho-FGFR (Tyr653/654)	Rabbit	1:1000	Cell Signaling Technology (#3471)
Total FGFR1	Rabbit	1:1000	Cell Signaling Technology (#9740)
Phospho-FRS2α (Tyr196)	Rabbit	1:1000	Cell Signaling Technology (#3864)
Phospho-p44/42 MAPK (Erk1/2)	Rabbit	1:2000	Cell Signaling Technology (#4370)
Total p44/42 MAPK (Erk1/2)	Rabbit	1:1000	Cell Signaling Technology (#4695)
Phospho-Akt (Ser473)	Rabbit	1:2000	Cell Signaling Technology (#4060)
Total Akt	Rabbit	1:1000	Cell Signaling Technology (#4691)
β-Actin or GAPDH	Mouse	1:5000	Various
Anti-rabbit IgG, HRP-	Goat	1:2000	Cell Signaling Technology (#7074)
Anti-mouse IgG, HRP-	Horse	1:2000	Cell Signaling Technology (#7076)

Protocol:

- Load 20-30 μg of total protein per lane into a 4-20% polyacrylamide gel. Include a prestained protein ladder.
- Run the gel at 100-150V until the dye front reaches the bottom.
- Transfer the proteins from the gel to a PVDF membrane.

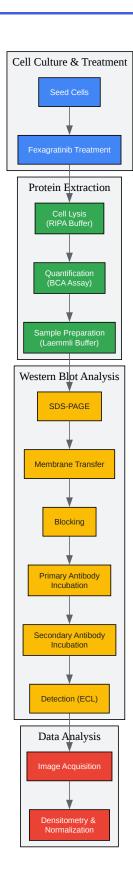


- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.[11]
- Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.





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Caption: Experimental workflow for p-FGFR Western blot analysis.



Data Presentation and Interpretation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry should be used to quantify the band intensities. The intensity of the p-FGFR band should be normalized to the intensity of the total FGFR band for each sample. Similarly, the intensity of phosphorylated downstream signaling proteins should be normalized to their respective total protein levels. A loading control such as β -actin or GAPDH should also be included to ensure equal protein loading across all lanes. The results can be presented as bar graphs showing the relative phosphorylation levels in treated versus control cells. A significant decrease in the p-FGFR/total FGFR ratio in **Fexagratinib**-treated cells compared to the vehicle control indicates effective target engagement and inhibition of the FGFR signaling pathway.

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